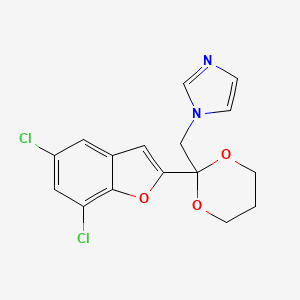
1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is a complex organic compound that belongs to the imidazole family. This compound is characterized by the presence of an imidazole ring, a benzofuran moiety, and a dioxane ring. The presence of chlorine atoms on the benzofuran ring adds to its unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves multiple steps. The synthetic route typically starts with the preparation of the benzofuran derivative, followed by the introduction of the dioxane ring. The final step involves the attachment of the imidazole ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in producing the compound.
Análisis De Reacciones Químicas
1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The presence of the benzofuran and dioxane rings may enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- can be compared with other similar compounds, such as:
1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl)methyl)-: This compound has an ethoxymethyl group instead of the dioxane ring.
1-{[2-(5,7-Dichloro-1-benzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole: This compound has a dimethyl group on the dioxolan ring.
The uniqueness of 1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Actividad Biológica
1H-Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- (CAS No. 98519-14-3) is of particular interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, neuroprotective effects, and toxicity profile.
- Molecular Formula : C15H12Cl2N2O3
- Molecular Weight : 339.19 g/mol
- CAS Number : 98519-14-3
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazole derivatives. For instance, a study evaluating various imidazole compounds found that many exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compound 13e from a related series demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 13e | 1 - 4 | Gram-positive bacteria |
| Multi-drug resistant strains |
The mechanism behind this antibacterial activity is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
The benzofuranyl-imidazole scaffold has shown promise in neurodegenerative disease models. A study on a related compound, LSL60101 (a benzofuranyl-2-imidazole), indicated its potential as a modulator of imidazoline I2 receptors, which are implicated in neuroprotection and modulation of oxidative stress . In vivo studies demonstrated that LSL60101 reduced oxidative stress markers and improved cognitive function in transgenic mouse models of Alzheimer's disease.
Key Findings:
- Neuroprotection : Reduction in oxidative stress biomarkers.
- Cognitive Improvement : Enhanced performance in memory tasks in animal models.
Toxicity Profile
The toxicity of the compound has been assessed through various studies. The acute toxicity (LD50) was reported to be greater than 1 g/kg in rodent models, indicating a relatively low acute toxicity profile . However, detailed chronic toxicity studies are necessary to fully understand the safety profile of this compound for therapeutic use.
Case Studies
- Antibacterial Efficacy Study :
- Neuroprotective Study :
Propiedades
Número CAS |
98519-16-5 |
|---|---|
Fórmula molecular |
C16H14Cl2N2O3 |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-1,3-dioxan-2-yl]methyl]imidazole |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-6-11-7-14(23-15(11)13(18)8-12)16(21-4-1-5-22-16)9-20-3-2-19-10-20/h2-3,6-8,10H,1,4-5,9H2 |
Clave InChI |
CXISOSYBSVEESX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)(CN2C=CN=C2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















